1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea
Description
1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is a synthetic urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone. The compound features two distinct aryl substituents:
- 3-[2-(2-Fluorophenyl)-2-methoxypropyl] group: A methoxypropyl chain attached to a 2-fluorophenyl ring, introducing both lipophilic (methoxy) and polar (fluorine) properties.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-17(24-2,11-6-3-4-7-12(11)18)10-21-16(23)22-15-13(19)8-5-9-14(15)20/h3-9H,10H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKMJGBBIGRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea typically involves the reaction of 2,6-difluoroaniline with 2-(2-fluorophenyl)-2-methoxypropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- The substitution of fluorine (2-position) vs. chlorine (3-position) alters electronic and steric profiles. Fluorine’s electronegativity may improve binding specificity in polar active sites, while chlorine’s bulk could enhance hydrophobic interactions .
Functional Analog: Flufenoxuron
| Parameter | Target Compound | Flufenoxuron |
|---|---|---|
| Core Structure | Urea backbone | Urea backbone with benzoyl and chlorotrifluorotolyloxy groups |
| Substituents | 2,6-Difluorophenyl and 2-fluorophenyl-methoxypropyl | 2,6-Difluorobenzoyl and 4-(2-chloro-α,α,α-trifluoro-p-tolyloxy)phenyl |
| Molecular Formula | C₁₇H₁₆F₃N₂O₂ (estimated) | C₂₀H₁₃ClF₅N₃O₃S |
| Reported Use | Research compound (inferred) | Insecticide (chitin synthesis inhibitor) |
Key Differences :
- Flufenoxuron’s benzoyl and chlorotrifluorotolyloxy groups increase complexity and lipophilicity, likely enhancing pesticidal activity through membrane penetration and target binding .
- The target compound’s simpler structure may prioritize selectivity for non-pesticidal targets (e.g., human enzymes).
General Trends in Urea Derivatives
Halogen Effects :
- Fluorine-substituted ureas (e.g., target compound) often exhibit improved metabolic stability and bioavailability compared to chlorine analogs due to fluorine’s resistance to oxidative metabolism .
- Chlorine-substituted derivatives (e.g., compound) may show higher persistence in environmental applications (e.g., pesticides) .
Biological Activity :
- Urea derivatives are leveraged in dual-target inhibitors (e.g., BRAF/HDAC inhibitors in ), though the target compound’s exact mechanism remains unelucidated in the provided data.
Biological Activity
1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including antifungal properties, metabolic effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a difluorophenyl moiety and a methoxypropyl group, which contribute to its biological activity. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Antifungal Activity
Research has indicated that derivatives containing difluoro(heteroaryl)methyl groups exhibit notable antifungal activity. For instance, compounds similar to 1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea have shown effectiveness against various fungal strains such as Candida albicans and Aspergillus fumigatus .
- In Vitro Studies : The compound was screened against a panel of fungi, demonstrating significant inhibition comparable to established antifungals like itraconazole. The mechanism appears to involve interaction with cytochrome P-450 enzymes .
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| 1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | Candida albicans | High |
| 1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | Aspergillus fumigatus | Moderate |
Metabolic Effects
The compound's structure suggests potential for modulating metabolic pathways. In related studies, fluorinated analogs have been shown to inhibit glycolysis in cancer cells effectively. For example, fluorinated derivatives of glucose analogs demonstrated enhanced binding to hexokinase, a key enzyme in glucose metabolism .
- Case Study : A study evaluating the efficacy of halogenated glucose analogs found that modifications at specific positions could significantly improve their inhibitory effects on glycolysis in glioblastoma cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea. The following factors are essential:
- Fluorine Substitution : The presence of fluorine atoms has been linked to increased potency and selectivity for biological targets.
- Functional Groups : The methoxy group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
